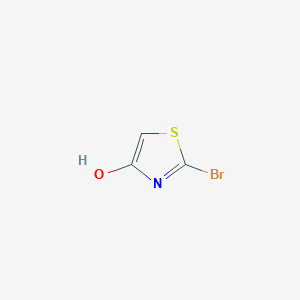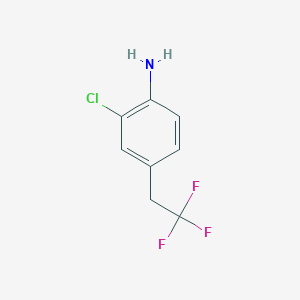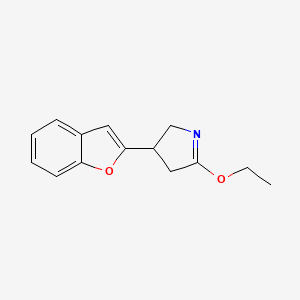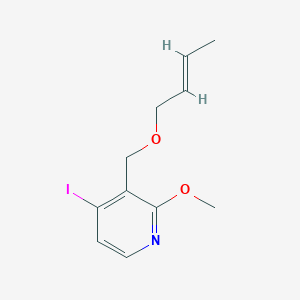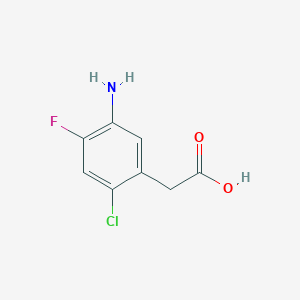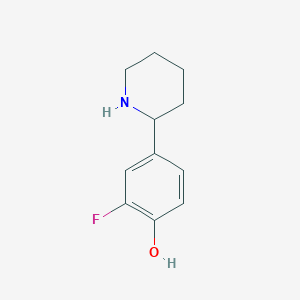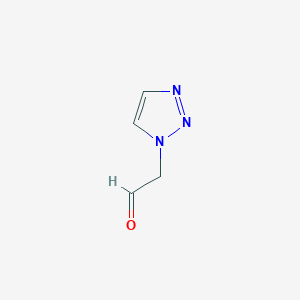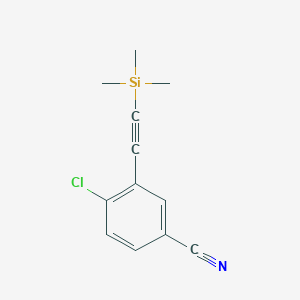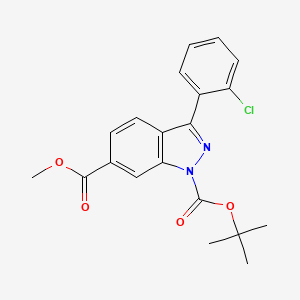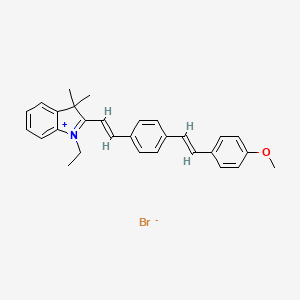
1-Ethyl-2-((E)-4-((E)-4-methoxystyryl)styryl)-3,3-dimethyl-3H-indol-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-((E)-4-((E)-4-methoxystyryl)styryl)-3,3-dimethyl-3H-indol-1-ium bromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of indolium salts, which are characterized by their aromatic indole core and ionic nature. The presence of multiple styryl groups and a methoxy substituent further enhances its chemical reactivity and potential utility in research and industry.
準備方法
The synthesis of 1-Ethyl-2-((E)-4-((E)-4-methoxystyryl)styryl)-3,3-dimethyl-3H-indol-1-ium bromide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Styryl Groups: The styryl groups are introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styryl substituents.
Methoxylation: The methoxy group is introduced through methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Quaternization: The final step involves the quaternization of the indole nitrogen with ethyl bromide to form the indolium salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
化学反応の分析
1-Ethyl-2-((E)-4-((E)-4-methoxystyryl)styryl)-3,3-dimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions, under appropriate conditions.
Addition Reactions: The styryl groups can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, forming addition products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures and pressures.
科学的研究の応用
1-Ethyl-2-((E)-4-((E)-4-methoxystyryl)styryl)-3,3-dimethyl-3H-indol-1-ium bromide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe for studying biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1-Ethyl-2-((E)-4-((E)-4-methoxystyryl)styryl)-3,3-dimethyl-3H-indol-1-ium bromide involves its interaction with molecular targets and pathways. The compound’s ionic nature allows it to interact with charged biomolecules, influencing cellular processes. Its styryl groups can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the methoxy group can engage in hydrogen bonding, further modulating the compound’s activity.
類似化合物との比較
Similar compounds to 1-Ethyl-2-((E)-4-((E)-4-methoxystyryl)styryl)-3,3-dimethyl-3H-indol-1-ium bromide include other indolium salts and styryl-substituted indoles. Compared to these compounds, this compound is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential applications. Examples of similar compounds include:
1-Ethyl-2-methylpyridinium bromide: Another ionic compound with a different core structure and substituents.
Styryl-substituted indoles: Compounds with similar styryl groups but lacking the indolium salt structure.
特性
分子式 |
C29H30BrNO |
|---|---|
分子量 |
488.5 g/mol |
IUPAC名 |
1-ethyl-2-[(E)-2-[4-[(E)-2-(4-methoxyphenyl)ethenyl]phenyl]ethenyl]-3,3-dimethylindol-1-ium;bromide |
InChI |
InChI=1S/C29H30NO.BrH/c1-5-30-27-9-7-6-8-26(27)29(2,3)28(30)21-18-23-13-10-22(11-14-23)12-15-24-16-19-25(31-4)20-17-24;/h6-21H,5H2,1-4H3;1H/q+1;/p-1/b15-12+,21-18+; |
InChIキー |
GMVSRUQSAJGPHO-FFHQKIDBSA-M |
異性体SMILES |
CC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)OC.[Br-] |
正規SMILES |
CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC3=CC=C(C=C3)C=CC4=CC=C(C=C4)OC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


